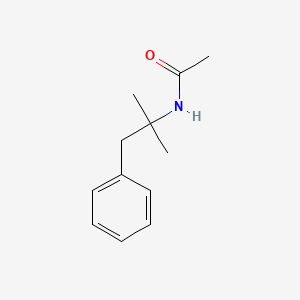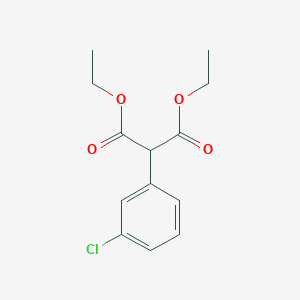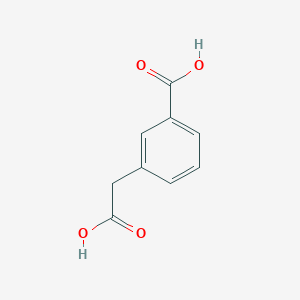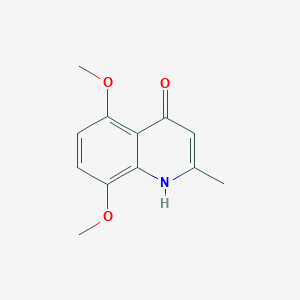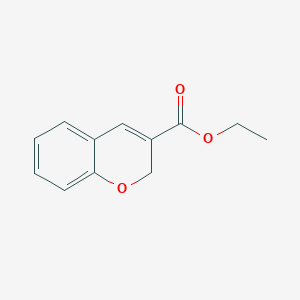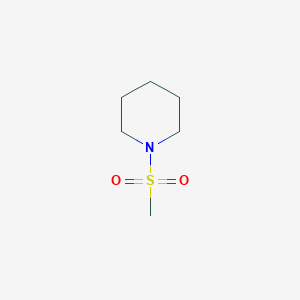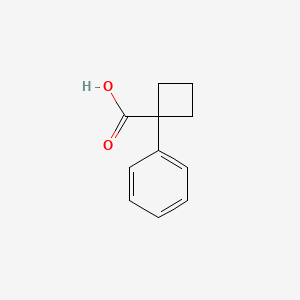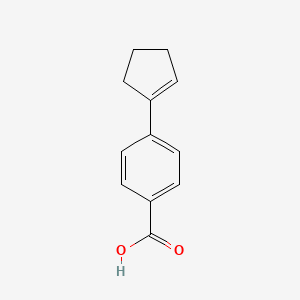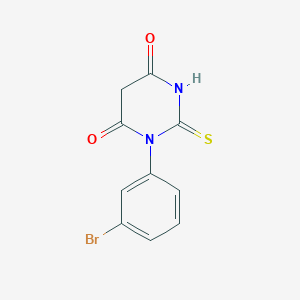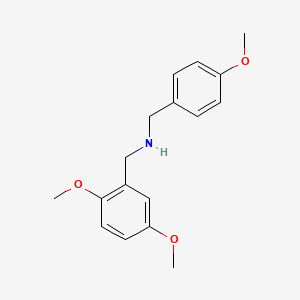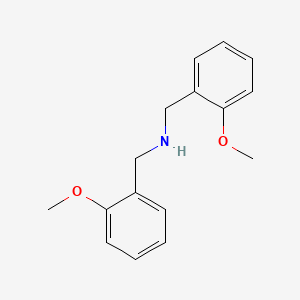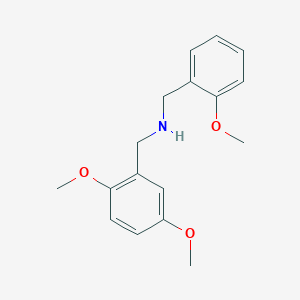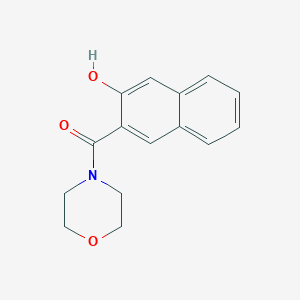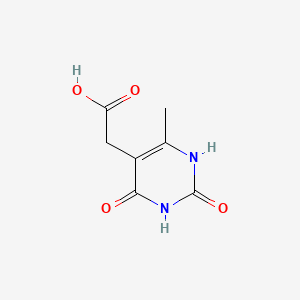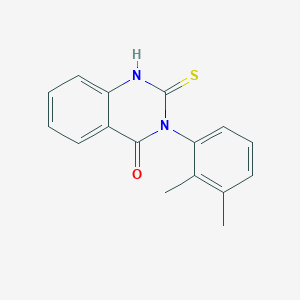
3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” belongs to the class of organic compounds known as quinazolinones, which are polycyclic aromatic compounds containing a quinazoline moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of aromatic acid chlorides with amines . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using IR, Mass, 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the use of Grignard reagents . Another reaction involves the replacement of phenyl isothiocyanate with the corresponding amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds may be highly flammable, while others may cause skin burns and eye damage .Applications De Recherche Scientifique
Antimicrobial Activities
- The derivative compounds of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one have shown significant antimicrobial activities. These include notable antibacterial and antifungal properties, as well as antiHIV activity against HIV-1 and HIV-2 in cell cultures (Alagarsamy et al., 2004).
Anti-Inflammatory and Analgesic Properties
- Synthesized derivatives of this compound exhibited anti-inflammatory activity in various studies. For example, some derivatives have been compared with phenylbutazone, a nonsteroidal anti-inflammatory drug, showing better activity and lower ulcerogenic liability (Rani et al., 2002).
- Additionally, these derivatives have shown potential as analgesic agents, with some compounds demonstrating moderate analgesic activity (Alagarsamy et al., 2007).
Antiviral Properties
- Novel derivatives of quinazolin-4(3H)-ones, including the 3-(2,3-Dimethyl-phenyl) variant, have been evaluated for their antiviral activities against a range of viruses including influenza, SARS corona, dengue, and others. Some compounds exhibited significant inhibition of virus replication (Selvam et al., 2007).
Inhibitory Effects on Proteinases
- Research has demonstrated that certain quinazolin-4(3H)-one derivatives act as inhibitors of the proteinase thermolysin, which is significant in medical research (Khan et al., 2010).
Antitumor Activities
- Some derivatives have been designed and evaluated for their antitumor properties, showing promising results against various cancer cell lines (Al-Suwaidan et al., 2013).
H1-Antihistaminic Agents
- There has been a synthesis of novel derivatives for potential use as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models (Alagarsamy & Parthiban, 2014).
Structural and Electronic Properties
- Investigations have been conducted into the structural and electronic properties of related quinazolin-4-one derivatives, contributing to the understanding of their molecular behavior (Gandhi et al., 2020).
Stability Under Stress Conditions
- Studies have also been done on the stability of these compounds under various stress conditions, providing insights into their durability in different environments (Gendugov et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSJZYYXVHWAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368304 |
Source


|
| Record name | 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
84772-24-7 |
Source


|
| Record name | 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

